![molecular formula C14H17BN2O3 B13473425 [1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid: is a boronic acid derivative that features a unique structure combining an oxane ring, a phenyl group, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving an appropriate diol.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, forming boronic esters or borates.
Reduction: Reduction reactions can target the oxane ring or the pyrazole ring, leading to various reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Reduced oxane or pyrazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The boronic acid group can inhibit serine proteases, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of [1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid primarily involves its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in various chemical and biological processes. The compound can target specific enzymes, such as serine proteases, by forming a covalent bond with the active site serine residue, thereby inhibiting the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the oxane and pyrazole rings, making it less versatile.
Pyrazoleboronic Acid: Lacks the oxane and phenyl groups, limiting its applications.
Oxaneboronic Acid: Lacks the pyrazole and phenyl groups, reducing its reactivity.
Uniqueness: The combination of the oxane ring, phenyl group, and pyrazole ring in [1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid provides a unique set of chemical properties, making it more versatile and reactive compared to its simpler counterparts.
Propriétés
Formule moléculaire |
C14H17BN2O3 |
|---|---|
Poids moléculaire |
272.11 g/mol |
Nom IUPAC |
[2-(oxan-2-yl)-5-phenylpyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C14H17BN2O3/c18-15(19)13-10-12(11-6-2-1-3-7-11)16-17(13)14-8-4-5-9-20-14/h1-3,6-7,10,14,18-19H,4-5,8-9H2 |
Clé InChI |
YYLADYAZMCATMA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NN1C2CCCCO2)C3=CC=CC=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


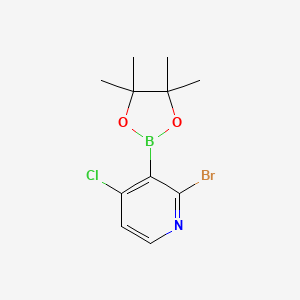
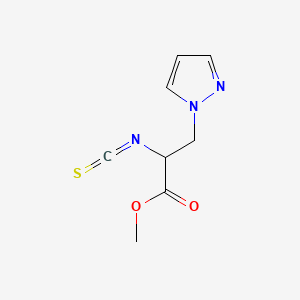
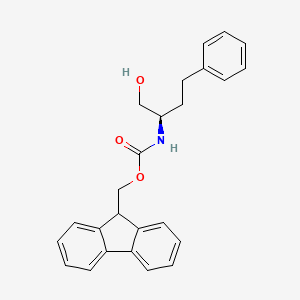
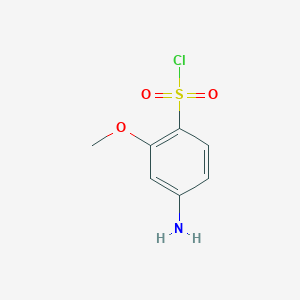
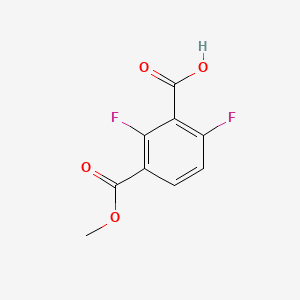
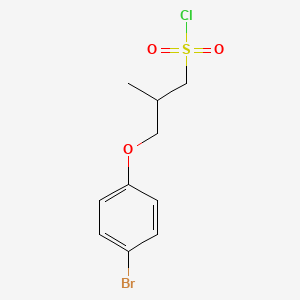
![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)

![2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)
![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)
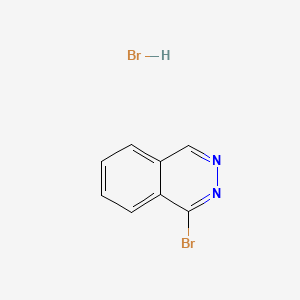

![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine](/img/structure/B13473436.png)

